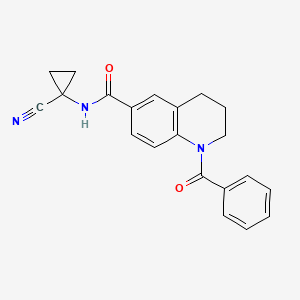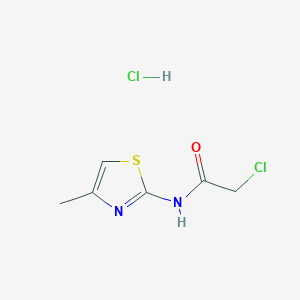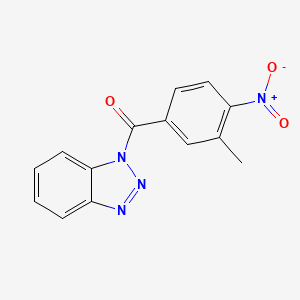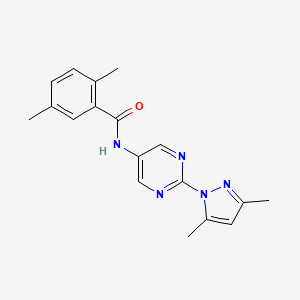![molecular formula C24H24N2O4 B2546138 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 1790234-95-5](/img/structure/B2546138.png)
1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a urea derivative that is likely to possess biological activity due to the presence of the dihydrobenzodioxin moiety and the urea functional group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of urea derivatives with an aryl or thioaryl group. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized, which suggests that a similar approach could be used to synthesize this compound by introducing the dihydrobenzodioxin moiety and the benzhydryl group at appropriate steps in the synthesis .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The optimal chain length and the presence of an aromatic or cyclohexyl group, as mentioned in the first paper, indicate that the spatial arrangement of these groups can significantly affect the activity of the compounds. Therefore, the molecular structure of this compound would be expected to play a key role in its potential biological activities .
Chemical Reactions Analysis
The second paper discusses a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction, which could be a relevant method for introducing the dihydrobenzodioxin moiety into the compound. This reaction shows significant stereoselectivity, which is an important consideration for the synthesis and subsequent activity of the compound .
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of this compound, the properties of similar compounds can be inferred. The presence of the dihydrobenzodioxin moiety could affect the compound's solubility, stability, and overall reactivity. The urea functional group is known to participate in hydrogen bonding, which could influence the compound's solubility in water and its interaction with biological molecules .
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
- Synthesis of Dialkyl Dibenzoates via Curtius Rearrangement : A study by Khouili et al. (2021) discusses the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently into ureas and dialkyl dibenzoates using Curtius rearrangement conditions, followed by hydrolysis and condensation reactions. This methodology could be relevant to the synthesis of similar complex urea derivatives (Khouili et al., 2021).
- Conversion of Amines to Ureas : Jiang et al. (2008) demonstrated the synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst, achieving moderate yields under solvent-free conditions. This approach might offer a green chemistry route to urea derivatives similar to the compound (Jiang et al., 2008).
Biological Activities and Applications
- Central Nervous System Activity : Szacon et al. (2015) synthesized and evaluated a series of novel urea derivatives for their central nervous system activity, suggesting potential therapeutic applications. Although the study does not directly involve the specified compound, it highlights the interest in urea derivatives for pharmacological uses (Szacon et al., 2015).
- Antiproliferative Screening : Perković et al. (2016) designed, synthesized, and evaluated novel urea and bis-urea primaquine derivatives with substituted benzene moieties for biological activity against cancer cell lines, underscoring the potential of urea derivatives in cancer treatment (Perković et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound would likely involve further exploration of its potential as a medicinal chemistry scaffold. This could include the synthesis of analogs with different substituents on the benzhydryl or 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups, as well as testing of the compound against a variety of biological targets .
Propriétés
IUPAC Name |
1-benzhydryl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-20(19-11-12-21-22(15-19)30-14-13-29-21)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,23,27H,13-14,16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFILPELSHAQXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


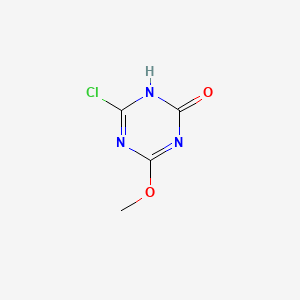
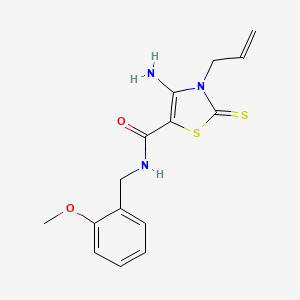
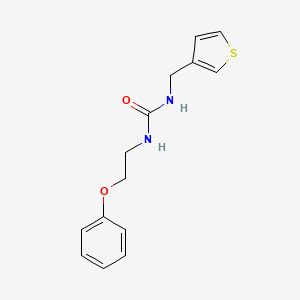
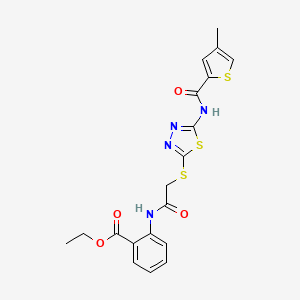
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)
![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)

